2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one
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Overview
Description
2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one is a complex organic compound that features a thiazole ring, a fluorinated phenyl group, and a hydroxyindenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Coupling with Fluorinated Phenyl Group: The fluorinated phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with the thiazole derivative.
Formation of the Hydroxyindenone Moiety: The hydroxyindenone moiety is synthesized through a series of condensation reactions involving appropriate aldehydes and ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindenone moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.
Substitution: The thiazole ring and the fluorinated phenyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Intercalation: The planar structure of the hydroxyindenone moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine: Shares the thiazole and fluorinated phenyl groups but lacks the hydroxyindenone moiety.
4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid: Contains a similar thiazole ring and fluorinated phenyl group but has a hydroxybenzoic acid moiety instead of hydroxyindenone.
Uniqueness
The uniqueness of 2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-11-8-12(6-7-16(11)21)17-10-26-20(23-17)22-9-15-18(24)13-4-2-3-5-14(13)19(15)25/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKFKVCYZALSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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